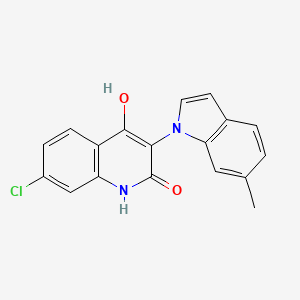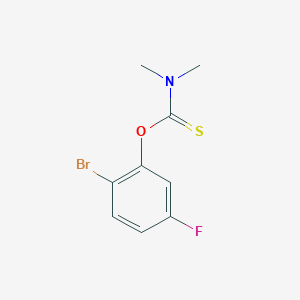![molecular formula C14H26O4Si B12550019 {[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane CAS No. 182227-16-3](/img/structure/B12550019.png)
{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane: is a complex organosilicon compound with the molecular formula C14H26O4Si and a molecular weight of 286.43934 g/mol
Preparation Methods
The synthesis of {[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization with silane groups. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This step often involves the cyclization of appropriate precursors under controlled conditions to form the 1,4-dioxaspiro[4.5]decane structure.
Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may be employed to modify the functional groups attached to the spirocyclic core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate these reactions, including transition metal catalysts.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: : The unique structure of {[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane makes it a valuable intermediate in organic synthesis, particularly in the development of novel materials and catalysts.
Biology: : In biological research, this compound may be used as a building block for the synthesis of bioactive molecules, potentially leading to new therapeutic agents.
Medicine: : The compound’s potential bioactivity could be explored for the development of new drugs or diagnostic agents.
Industry: : Industrial applications may include its use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which {[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane exerts its effects depends on its specific application. In chemical reactions, its spirocyclic structure and functional groups play a crucial role in determining reactivity and interaction with other molecules. The molecular targets and pathways involved would vary based on the context of its use, such as in catalysis or biological systems.
Properties
CAS No. |
182227-16-3 |
|---|---|
Molecular Formula |
C14H26O4Si |
Molecular Weight |
286.44 g/mol |
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-ylidene)ethoxymethoxy-trimethylsilane |
InChI |
InChI=1S/C14H26O4Si/c1-19(2,3)18-12-15-9-6-13-4-7-14(8-5-13)16-10-11-17-14/h6H,4-5,7-12H2,1-3H3 |
InChI Key |
AFJLHLRHVWCHQE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCOCC=C1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B12549939.png)

![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)
![5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12549965.png)


![Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-](/img/structure/B12549977.png)

![Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]-](/img/structure/B12549998.png)


![N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide](/img/structure/B12550012.png)


